Cas no 899990-44-4 (2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one)

2-Benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a benzyl group at the 2-position and a 4-fluorophenyl moiety at the 6-position. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry research, due to the fluorophenyl group's influence on bioavailability and binding affinity. The compound's rigid scaffold may serve as a versatile intermediate for synthesizing biologically active molecules, including enzyme inhibitors or receptor modulators. Its synthetic accessibility and functional group compatibility make it a candidate for further derivatization in drug discovery. Careful handling is advised due to the reactive nature of the pyridazinone ring system.
2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one structure
899990-44-4 structure
Product Name:2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
CAS No:899990-44-4
MF:C17H13FN2O
MW:280.296327352524
CID:5492342
Update Time:2025-11-01

2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-benzyl-6-(4-fluorophenyl)pyridazin-3-one
    • 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C17H13FN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
    • InChI Key: RRSWNWIHAOIEJW-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=CC=C2)N=C(C2=CC=C(F)C=C2)C=C1

2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2774-1607-2μmol
2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
899990-44-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2774-1607-1mg
2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
899990-44-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2774-1607-2mg
2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
899990-44-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2774-1607-3mg
2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
899990-44-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2774-1607-4mg
2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
899990-44-4 90%+
4mg
$66.0 2023-05-16

2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Related Literature

Additional information on 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Introduction to 2-Benzyl-6-(4-Fluorophenyl)-2,3-Dihydropyridazin-3-One (CAS No. 899990-44-4)

2-Benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one, with the CAS number 899990-44-4, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The unique structural features of this compound, including the benzyl and 4-fluorophenyl substituents, make it a promising candidate for various biological and pharmacological applications.

The synthesis of 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves a multi-step process, often starting from readily available starting materials such as benzylamine and 4-fluorobenzaldehyde. The key steps in the synthesis include the formation of an intermediate imine, followed by a cyclization reaction to form the pyridazine ring. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.

In terms of its biological activity, 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has been studied for its potential as a modulator of various biological targets. One of the most notable areas of research is its activity as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, studies have shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in cellular signaling processes. This property makes it a potential lead compound for the development of novel therapeutic agents targeting diseases such as cancer and inflammatory disorders.

Recent studies have also explored the pharmacokinetic properties of 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, it has been found to exhibit good oral bioavailability and favorable plasma stability, which are essential attributes for a drug candidate. Additionally, preliminary toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic concentrations.

The potential therapeutic applications of 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one are not limited to enzyme inhibition. Research has also explored its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its direct biological effects, 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has also been investigated as a tool compound in chemical biology research. Its ability to selectively target specific biological pathways makes it a valuable tool for understanding the underlying mechanisms of various diseases. For instance, it has been used to probe the role of specific kinases in cancer cell proliferation and survival pathways.

In conclusion, 2-benzyl-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one (CAS No. 899990-44-4) is a versatile compound with significant potential in both basic research and drug development. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and optimization. As research in this area continues to advance, it is likely that new applications and therapeutic uses will be discovered, further highlighting the importance of this compound in the field of medicinal chemistry.

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.